3-Nitrophenylguanidine Nitrate

Medicinal Chemistry Drug Design Pharmacokinetics

For medicinal chemists developing selective CDK2, CDK4, or CDK9 inhibitors, 3-Nitrophenylguanidine Nitrate is the critical aryl guanidine precursor. Its specific 3-nitro orientation is validated for assembling N-thiazolpyrimidinyl pharmacophores, ensuring successful cyclization. Substituting with a 2-methyl-5-nitro analog or unsubstituted phenylguanidine nitrate will fail to produce the desired CDK-inhibitor framework. This crystalline solid (m.p. 218–221°C) offers consistent stoichiometry for reliable scale-up. Secure your synthetic route with the correctly substituted building block.

Molecular Formula C7H9N5O5
Molecular Weight 243.18 g/mol
CAS No. 142992-99-2
Cat. No. B028811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenylguanidine Nitrate
CAS142992-99-2
SynonymsN-(3-Nitrophenyl)guanidine Mononitrate;  _x000B_
Molecular FormulaC7H9N5O5
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-]
InChIInChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-2-1-3-6(4-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4)
InChIKeyVBYYPCNNGNGURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenylguanidine Nitrate (CAS 142992-99-2): Technical Profile for Research Procurement


3-Nitrophenylguanidine Nitrate (CAS 142992-99-2), molecular formula C₇H₉N₅O₅, is a nitro-substituted phenylguanidine salt that functions as a specialized chemical intermediate in pharmaceutical synthesis [1]. The compound features a 3-nitrophenyl moiety conjugated to a guanidine core, providing a versatile scaffold for constructing kinase inhibitor pharmacophores . Its primary documented application is as a precursor in the preparation of N-thiazolpyrimidinyl-N-phenylamine derivatives, which are developed as specific cyclin-dependent kinase (CDK) inhibitors with antitumor potential . Physical characterization data, including a melting point range of 218–221°C, confirms its suitability for laboratory-scale synthetic workflows .

3-Nitrophenylguanidine Nitrate: Why In-Class Guanidine Derivatives Cannot Be Interchanged


Guanidine nitrate derivatives exhibit divergent synthetic utility based on subtle variations in aryl substitution patterns . Unsubstituted phenylguanidine nitrate (CAS 18860-78-1) finds application in nitric oxide synthase (NOS) inhibition and NMDA receptor modulation, not in kinase inhibitor assembly . The 2-methyl-5-nitrophenylguanidine nitrate analog (CAS 152460-08-7) serves as an intermediate specifically for imatinib-class tyrosine kinase inhibitors, while the 3-nitro regioisomer enables access to N-thiazolpyrimidinyl CDK inhibitor frameworks . Guanidine nitrate itself (CAS 506-93-4) is an energetic material with no relevance to pharmaceutical synthesis [1]. Substitution with a structurally similar analog lacking the 3-nitro orientation or appropriate substitution pattern risks synthetic failure—resulting in no desired cyclized product, altered regioselectivity, or compromised biological activity in downstream kinase assays. The evidence below quantifies precisely where 3-Nitrophenylguanidine Nitrate diverges from its closest structural analogs in measurable, application-relevant parameters.

Quantitative Differentiation of 3-Nitrophenylguanidine Nitrate from Guanidine-Based Analogs


Lipophilicity (LogP) Distinguishes 3-Nitrophenylguanidine Nitrate from Unsubstituted Phenylguanidine Nitrate

3-Nitrophenylguanidine Nitrate exhibits a calculated LogP of 2.30, substantially higher than unsubstituted phenylguanidine nitrate, which has an estimated LogP of approximately 0.8–1.2 [1]. This quantitative difference in lipophilicity reflects the electron-withdrawing and hydrophobic contribution of the 3-nitro substituent, which is critical for partitioning into organic phases during extraction and for optimizing membrane permeability in cellular assays [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Polar Surface Area (PSA) of 3-Nitrophenylguanidine Nitrate Exceeds That of 2-Methyl-5-nitrophenylguanidine Nitrate

3-Nitrophenylguanidine Nitrate has a calculated topological polar surface area (TPSA) of 107.72 Ų [1]. This value is higher than that of the 2-methyl-5-nitrophenylguanidine nitrate analog (estimated TPSA ≈ 87–92 Ų), due to the absence of the lipophilic methyl group . The difference in PSA directly influences predicted oral bioavailability and blood-brain barrier (BBB) penetration according to established medicinal chemistry rules (Veber's Rule threshold: TPSA < 140 Ų; CNS penetration optimal TPSA < 90 Ų) [2].

ADME Prediction Medicinal Chemistry Blood-Brain Barrier Permeability

Melting Point Range Enables Purification and Handling of 3-Nitrophenylguanidine Nitrate Under Standard Laboratory Conditions

3-Nitrophenylguanidine Nitrate exhibits a well-defined melting point range of 218–221°C . This thermal profile is comparable to the 2-methyl-5-nitrophenylguanidine nitrate analog (melting point 216–218°C) and significantly higher than that of unsubstituted phenylguanidine nitrate (melting point ~150–160°C) . The crystalline solid nature and elevated melting point facilitate recrystallization from suitable solvents, enabling purity enhancement and precise stoichiometric control in subsequent synthetic steps .

Process Chemistry Crystallization Analytical Characterization

3-Nitrophenylguanidine Nitrate: Validated Research and Industrial Application Scenarios


Synthesis of N-Thiazolpyrimidinyl-N-phenylamine CDK Inhibitors

3-Nitrophenylguanidine Nitrate serves as the essential aryl guanidine precursor in the construction of N-thiazolpyrimidinyl-N-phenylamine scaffolds, a validated pharmacophore class for cyclin-dependent kinase (CDK) inhibition . The 3-nitro substituent provides a synthetic handle for subsequent functionalization or reduction to an amino group, enabling modular assembly of ATP-competitive kinase inhibitors. Researchers developing selective CDK2, CDK4, or CDK9 inhibitors for oncology applications should prioritize this specific regioisomer, as the 3-nitro orientation has been established in peer-reviewed medicinal chemistry literature as compatible with thiazolopyrimidine cyclization .

Medicinal Chemistry SAR Studies on Guanidine-Based Kinase Inhibitor Scaffolds

In structure-activity relationship (SAR) campaigns, 3-Nitrophenylguanidine Nitrate provides a well-characterized starting point with defined physicochemical parameters (LogP = 2.30, TPSA = 107.72 Ų, m.p. = 218–221°C) [1]. These baseline values allow medicinal chemists to systematically probe the impact of aryl substitution on downstream inhibitor properties—such as cellular permeability, solubility, and kinase selectivity—by comparing derivatives generated from this parent compound. The nitrate salt form ensures adequate water solubility for initial aqueous reaction conditions while maintaining stability under recommended storage conditions (-20°C for long-term) .

Chemical Process Development and Scale-Up for CDK Inhibitor Intermediates

Process chemists engaged in scaling the synthesis of CDK-targeting clinical candidates require reproducible starting materials with reliable physical properties. The crystalline solid nature and elevated melting point (218–221°C) of 3-Nitrophenylguanidine Nitrate facilitate accurate weighing, consistent reaction stoichiometry, and predictable behavior during recrystallization or trituration purification steps [2]. Its established use as a precursor to N-thiazolpyrimidinyl-N-phenylamines in multiple research publications supports its selection as a qualified intermediate in early-stage process development .

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